molecular formula C17H15ClN2O2S B2811355 N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide CAS No. 392326-47-5

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide

Cat. No.: B2811355
CAS No.: 392326-47-5
M. Wt: 346.83
InChI Key: YDVLIEYNTVGQKY-ZPHPHTNESA-N
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Description

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide is a synthetic benzothiazole derivative intended for research and experimental use. This compound features a benzothiazole core, a structure of significant interest in medicinal chemistry and drug discovery . Benzothiazole scaffolds are frequently investigated for their potential to interact with various biological targets, including G protein-coupled receptors (GPCRs) . Researchers may explore this compound as a potential modulator of enzyme activity or receptor signaling pathways, given that related structures have been studied for their diverse pharmacological properties . As a small molecule, its mechanism of action would be specific to its molecular target, which requires empirical determination in research settings. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S/c1-3-22-13-7-4-11(5-8-13)16(21)19-17-20(2)14-9-6-12(18)10-15(14)23-17/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVLIEYNTVGQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide typically involves the following steps:

  • Formation of Benzothiazole Core: : The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. For instance, 2-aminothiophenol can react with 3-chloroacetophenone under acidic conditions to form 6-chloro-3-methylbenzothiazole.

  • Formation of the Ylidene Intermediate: : The benzothiazole derivative is then reacted with an appropriate reagent to introduce the ylidene group. This can be achieved by reacting 6-chloro-3-methylbenzothiazole with a suitable aldehyde or ketone in the presence of a base.

  • Coupling with 4-Ethoxybenzamide: : The final step involves coupling the ylidene intermediate with 4-ethoxybenzamide. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzothiazole moiety. Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions can occur at the carbonyl group of the benzamide moiety. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : The chloro group on the benzothiazole ring can participate in nucleophilic substitution reactions. Nucleophiles such as amines or thiols can replace the chloro group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds with benzothiazole derivatives exhibit anticancer properties. Studies have shown that N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzothiazole showed significant cytotoxicity against human cancer cell lines, suggesting that this compound could be further explored as a potential anticancer agent .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Benzothiazole derivatives are known for their ability to combat bacterial and fungal infections.

Case Study : In a study examining various benzothiazole compounds, this compound demonstrated effective inhibition against several strains of bacteria and fungi, indicating its potential as a lead compound in developing new antimicrobial agents .

Agricultural Applications

1. Pesticide Development

The unique structure of this compound makes it a candidate for use in pesticide formulations. Its efficacy against plant pathogens can be explored to develop environmentally friendly agricultural chemicals.

Case Study : Research conducted on the efficacy of benzothiazole derivatives as fungicides revealed that compounds similar to this compound exhibited potent activity against common agricultural fungal pathogens .

Data Summary Table

Application AreaSpecific UseFindings/References
Medicinal ChemistryAnticancer ActivitySignificant cytotoxicity against cancer cells
Antimicrobial PropertiesEffective inhibition of bacterial and fungal strains
Agricultural SciencesPesticide DevelopmentPotent activity against agricultural pathogens

Mechanism of Action

The exact mechanism of action of N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide would depend on its specific biological target. Generally, benzothiazole derivatives are known to interact with various molecular targets such as enzymes, receptors, and DNA. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    Intercalating DNA: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Properties

Compound Name Substituents on Benzothiazole Benzamide Substituent Molecular Weight (g/mol) Notable Features
This compound (Target) 6-Cl, 3-CH₃ 4-OCH₂CH₃ ~352.84* Moderate lipophilicity (ethoxy group); potential for H-bonding with amide and Cl
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide 6-Br, 3-CH₂CH₃ 4-SO₂N(CH₃)₂ 468.40 Higher molecular weight; sulfonamide enhances solubility and acidity
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide 6-OCH₂CH₃ 4-CF₃ 366.36 Strong electron-withdrawing CF₃ group; reduced basicity
N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide N/A (pyridine core) 4-OCH₂CH₃, SO₂-6-Cl-pyridyl 344.27 Pyridine-sulfonyl hybrid; distinct electronic profile vs. benzothiazoles

*Calculated based on molecular formula C₁₇H₁₅ClN₂O₂S.

Key Differences and Implications

In contrast, the bromo analog () offers greater steric bulk and polarizability, which may alter binding kinetics . The ethoxy group on the benzamide moiety (target compound) provides moderate lipophilicity compared to the trifluoromethyl group (), which increases metabolic stability but reduces solubility. The sulfamoyl group () introduces acidic protons (pKa ~1-2), enabling ionic interactions in physiological environments .

Synthetic and Crystallographic Considerations: Benzothiazole derivatives with imine linkages (e.g., target compound) often exhibit tautomerism, complicating crystallographic characterization. Tools like SHELX and WinGX () are critical for resolving such ambiguities in small-molecule crystallography .

Biological and Pharmacological Potential: While direct biological data for the target compound are lacking, structurally related benzothiazoles (e.g., ) show activity as kinase inhibitors or antimicrobial agents. The 4-ethoxybenzamide group may mimic tyrosine or ATP-binding motifs in enzymes, a hypothesis supported by hydrogen-bonding patterns in similar scaffolds () .

Biological Activity

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and neuroprotective properties based on various research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H12ClN2OS\text{C}_{13}\text{H}_{12}\text{ClN}_{2}\text{OS}

This compound features a benzothiazole core, which contributes to its biological activity. The presence of the chloro and ethoxy groups enhances its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been evaluated for their effects on various cancer cell lines.

  • Cell Proliferation Inhibition : The compound has shown efficacy in inhibiting the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. The MTT assay indicated a dose-dependent reduction in cell viability, with effective concentrations ranging from 1 to 4 μM .
  • Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest. Flow cytometry analysis revealed an increase in apoptotic cells following treatment with the compound. Western blotting further confirmed the inhibition of critical signaling pathways such as AKT and ERK, which are involved in cell survival and proliferation .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated:

  • Cytokine Production : Studies have shown that this compound significantly reduces the levels of pro-inflammatory cytokines IL-6 and TNF-α in activated macrophages (RAW264.7). This suggests that it may modulate inflammatory responses, offering therapeutic potential in diseases characterized by chronic inflammation .

Neuroprotective Effects

Benzothiazole derivatives have been explored for their neuroprotective effects as well:

  • Anticonvulsant Activity : Compounds similar to this compound were evaluated for anticonvulsant properties using models such as the maximal electroshock (MES) test. The results indicated a significant reduction in seizure duration without evident neurotoxicity .

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity associated with benzothiazole derivatives:

StudyFindings
Kamal et al. (2010)Identified multiple benzothiazole derivatives with potent anticancer activity against various human cancer cell lines .
Lee et al. (2011)Demonstrated anti-inflammatory properties through cytokine modulation in macrophage models .
El-Helby et al. (2019)Reported neuroprotective effects with no observed toxicity in animal models .

Q & A

Q. What are the recommended synthetic routes for N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions starting with benzothiazole and benzamide precursors. Key steps include:

  • Condensation reactions between 6-chloro-3-methylbenzothiazole-2-amine and 4-ethoxybenzoyl chloride under anhydrous conditions .
  • Schiff base formation via dehydration, often catalyzed by acetic acid or p-toluenesulfonic acid .
  • Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .
    Purity validation : High Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • 1H/13C NMR : To verify substituent positions (e.g., chloro, ethoxy, methyl groups) and imine bond formation (δ 8.5–9.0 ppm for C=N-H) .
  • Mass Spectrometry (MS) : For molecular ion peak alignment with the theoretical molecular weight (e.g., ESI-MS m/z 387.2 [M+H]+) .
  • Infrared Spectroscopy (IR) : To confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C=N at ~1600 cm⁻¹) .

Q. How can researchers conduct initial biological activity screening for this compound?

  • Antimicrobial assays : Broth microdilution (MIC determination against Gram-positive/negative bacteria and fungi) .
  • Enzyme inhibition studies : Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant enzymes .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance imine bond formation but may require post-reaction neutralization .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to accelerate condensation .
  • Temperature control : Thermostatted reactors (60–80°C) improve reaction kinetics without side-product formation .
  • Scale-up considerations : Continuous flow systems for better heat/mass transfer in large batches .

Q. How should researchers resolve contradictions in bioactivity data across structurally similar compounds?

  • Comparative SAR analysis : Use a table to correlate substituent effects with activity (e.g., chloro vs. methoxy groups):
CompoundSubstituentsBioactivity (MIC, μM)Target Enzyme Inhibition (%)
Target compound6-Cl, 3-Me, 4-OEt2.5 (S. aureus)Kinase X: 78%
Analog A 6-OMe, 3-Et10.2 (S. aureus)Kinase X: 32%
Analog B 6-CN, 3-Me1.8 (E. coli)Protease Y: 65%
  • Mechanistic studies : Molecular docking to compare binding affinities or mutagenesis assays to identify critical residues .

Q. What methodologies are recommended for elucidating the compound’s mechanism of action?

  • Protein-ligand interaction studies :
    • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) with purified target proteins .
    • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .
  • Cellular pathway analysis : RNA-seq or phosphoproteomics to identify dysregulated pathways post-treatment .
  • In vivo models : Zebrafish xenografts for preliminary efficacy/toxicity profiling before murine studies .

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